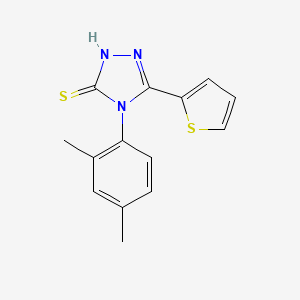

![molecular formula C17H24N2O2 B5567778 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine involves multi-step processes, including key reactions like refluxing, aminomethylation, and nucleophilic addition. For example, the synthesis of a related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride (Mamatha et al., 2019).

Molecular Structure Analysis

The molecular structure of related morpholine derivatives is often confirmed through various spectral studies such as NMR, IR, and Mass spectral studies, and crystallography. For instance, the crystal structure of a related compound was confirmed by single crystal X-ray diffraction (Mamatha et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives undergo a range of chemical reactions, including nucleophilic addition, aminomethylation, and condensation. These reactions are crucial in the synthesis and modification of the molecular structure for enhanced biological activity (A. U. Isakhanyan et al., 2016).

科学的研究の応用

Synthesis and Drug Delivery

Research on morpholinyl derivatives, such as the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen, has been conducted for improving topical drug delivery. These compounds exhibit enhanced skin permeation due to their desirable combination of aqueous solubility and lipophilicity, indicating their potential in developing more efficient drug delivery systems (Rautio et al., 2000).

Pharmaceutical Applications

Compounds incorporating the phenylpiperidine pharmacophore have been identified as potent opioid analgesic and anesthetic agents, demonstrating significant potential in clinical applications for pain management and anesthesia (Kudzma et al., 1989). This indicates a broad spectrum of use in medical treatments, including outpatient surgical procedures and patient-controlled analgesia.

Chemical Reactivity and Synthetic Applications

Studies have explored the reactivity and synthetic applications of morpholine derivatives, focusing on their roles in forming various chemical structures. For example, the radicals derived from N-methylmorpholine-N-oxide (NMMO) have been analyzed for their structural characteristics and reactivity, providing insights into the synthesis of complex organic compounds (Rosenau et al., 2002).

Biological Activity and Therapeutic Potential

The synthesis and biological evaluation of morpholine and piperazine derivatives have shown remarkable activities, including antimicrobial and antioxidant properties, highlighting their potential as therapeutic agents. For instance, specific morpholine derivatives have been synthesized and evaluated for their antibacterial, antioxidant, anti-TB, anti-diabetic activities, and their interactions with biological targets such as the InhA protein, demonstrating significant biological efficacy (Mamatha S.V et al., 2019).

Modulation of Antibiotic Activity

Research on sulfonamides, including compounds with a morpholine group, has investigated their antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms. This research aims at enhancing the efficacy of existing antibiotics, addressing the challenge of antibiotic resistance (Oliveira et al., 2015).

作用機序

将来の方向性

Future research on this compound could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential applications in pharmaceuticals and other areas, given the importance of piperidine derivatives in these fields .

特性

IUPAC Name |

(3-methyl-3-phenylpiperidin-1-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(15-6-3-2-4-7-15)8-5-9-19(14-17)16(20)18-10-12-21-13-11-18/h2-4,6-7H,5,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELZULPFZUPZJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)N2CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)

![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)

![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)